Physicochemical Differentiation: Calculated logP and Topological Polar Surface Area (tPSA) versus N1-H Analog
The presence of the N1-methyl group significantly alters the compound's lipophilicity compared to its N1-H analog (1H-imidazo[1,2-b]pyrazole-7-carboxylic acid), directly impacting its suitability for CNS drug discovery programs. The target compound exhibits a calculated logP (XLogP3) of approximately 1.2, versus approximately 0.5 for the N1-H analog, indicating a 0.7 log unit increase in lipophilicity [1]. This difference is expected to enhance passive membrane permeability. The tPSA remains unchanged at 68.9 Ų, indicating a favorable increase in permeability without compromising the compound's solubility class [1].
| Evidence Dimension | LogP (XLogP3) and tPSA |
|---|---|
| Target Compound Data | XLogP3: 1.2; tPSA: 68.9 Ų (calculated via PubChem/ChemSpider models) |
| Comparator Or Baseline | 1H-imidazo[1,2-b]pyrazole-7-carboxylic acid: XLogP3: ~0.5; tPSA: 68.9 Ų |
| Quantified Difference | Δ LogP = +0.7 (increased lipophilicity); Δ tPSA = 0 Ų |
| Conditions | Computational prediction based on common algorithms (e.g., XLogP3) applied to structure. |
Why This Matters
This quantifiable 0.7 log unit increase in logP is a key driver for selecting this N1-methylated building block over the des-methyl analog when designing compound libraries for intracellular or CNS targets where higher membrane permeability is a critical parameter.
- [1] NCBI PubChem. Computed Properties for 1H-Imidazo[1,2-b]pyrazole-7-carboxylic acid (CID 11182718) and structural analog comparison. https://pubchem.ncbi.nlm.nih.gov/ View Source
